molecular formula C8H9NO2 B2799285 2-Methoxy-1-(pyridin-3-yl)ethan-1-one CAS No. 1248668-72-5

2-Methoxy-1-(pyridin-3-yl)ethan-1-one

Cat. No.: B2799285
CAS No.: 1248668-72-5
M. Wt: 151.165
InChI Key: JLFQZGQFRIBTCR-UHFFFAOYSA-N
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Description

2-Methoxy-1-(pyridin-3-yl)ethan-1-one is an organic compound with the molecular formula C8H9NO2. It is a liquid at room temperature and is known for its applications in various fields of scientific research. The compound is characterized by the presence of a methoxy group attached to an ethanone moiety, which is further connected to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-(pyridin-3-yl)ethan-1-one typically involves the reaction of 3-pyridinecarboxaldehyde with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving high purity and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-(pyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Substitution reactions often require strong acids or bases as catalysts.

Major Products Formed

    Oxidation: Formation of 3-pyridinecarboxylic acid.

    Reduction: Formation of 2-methoxy-1-(pyridin-3-yl)ethanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Methoxy-1-(pyridin-3-yl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-1-(pyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-1-(pyridin-2-yl)ethan-1-one
  • 2-Methoxy-1-(pyridin-4-yl)ethan-1-one
  • 2-Ethoxy-1-(pyridin-3-yl)ethan-1-one

Uniqueness

2-Methoxy-1-(pyridin-3-yl)ethan-1-one is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the methoxy group also imparts distinct physicochemical properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-methoxy-1-pyridin-3-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-11-6-8(10)7-3-2-4-9-5-7/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFQZGQFRIBTCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)C1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248668-72-5
Record name 2-methoxy-1-(pyridin-3-yl)ethan-1-one
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